molecular formula C24H29N7O3 B11182790 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182790
M. Wt: 463.5 g/mol
InChI Key: KCHWQWWHJZJXGW-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, a piperazine ring, and a benzodioxole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Piperazine Ring Formation: The benzodioxole moiety is then reacted with piperazine to form the benzodioxole-piperazine intermediate.

    Triazine Core Formation: The intermediate is then reacted with cyanuric chloride to form the triazine core.

    Final Coupling: The triazine core is coupled with 4-ethoxyaniline under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazine core, leading to the formation of various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The benzodioxole moiety can interact with active sites of enzymes, while the triazine core can form stable complexes with metal ions.

Properties

Molecular Formula

C24H29N7O3

Molecular Weight

463.5 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H29N7O3/c1-2-32-19-6-4-18(5-7-19)26-24-28-22(27-23(25)29-24)15-31-11-9-30(10-12-31)14-17-3-8-20-21(13-17)34-16-33-20/h3-8,13H,2,9-12,14-16H2,1H3,(H3,25,26,27,28,29)

InChI Key

KCHWQWWHJZJXGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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